Product packaging for 1H-1,2,3-benzotriazole-5,6-diol(Cat. No.:CAS No. 95035-38-4)

1H-1,2,3-benzotriazole-5,6-diol

Cat. No.: B2444013
CAS No.: 95035-38-4
M. Wt: 151.125
InChI Key: UIKIGTBGYAQOMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1H-1,2,3-benzotriazole-5,6-diol is a high-purity chemical building block based on the privileged 1H-benzotriazole scaffold, a structure renowned in medicinal chemistry and organic synthesis . The benzotriazole core is extensively documented as a versatile synthetic auxiliary, enabling efficient construction of complex molecules through reactions such as N-, O-, C-, and S-acylations . Researchers value this heterocyclic system for its ability to act as a bioisosteric replacement and its electron-donating properties, which facilitate the design of novel compounds for pharmaceutical and material science applications . While the specific biological profile of the 5,6-diol derivative is a subject of ongoing investigation, benzotriazole derivatives, in general, have demonstrated a wide spectrum of biological activities in research settings, including antimicrobial, antiparasitic, and antitubulin effects . This compound is intended for research and development purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the specific safety data sheets (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3O2 B2444013 1H-1,2,3-benzotriazole-5,6-diol CAS No. 95035-38-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-benzotriazole-5,6-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2/c10-5-1-3-4(2-6(5)11)8-9-7-3/h1-2,10-11H,(H,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKIGTBGYAQOMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=NNN=C21)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Investigations of Chemical Transformations

Strategies for the Construction and Derivatization of the 1H-1,2,3-Benzotriazole Core

The formation of the benzotriazole (B28993) ring system can be achieved through various synthetic routes, ranging from classical cyclocondensation reactions to more modern, regioselective techniques.

Cyclocondensation Approaches to Benzotriazole Formation

The most traditional and widely employed method for the synthesis of the 1H-1,2,3-benzotriazole core is the cyclocondensation of an ortho-phenylenediamine with a source of nitrous acid. ijariie.comgsconlinepress.com This reaction is typically carried out by treating the o-phenylenediamine (B120857) with sodium nitrite (B80452) in the presence of an acid, such as acetic acid or a mineral acid. ijariie.comorganic-chemistry.orgbyjus.com

The mechanism of this transformation begins with the in situ generation of nitrous acid (HNO₂) from sodium nitrite and the acid. The nitrous acid then reacts with one of the amino groups of the o-phenylenediamine to form a mono-diazonium salt intermediate. This intermediate then undergoes a spontaneous intramolecular cyclization, where the remaining amino group attacks the terminal nitrogen of the diazonium group, leading to the formation of the triazole ring. ijariie.comyoutube.com Subsequent proton loss results in the aromatic 1H-1,2,3-benzotriazole. The reaction is often exothermic and proceeds rapidly. ijariie.com

A general procedure for the synthesis of benzotriazole from o-phenylenediamine involves dissolving the diamine in aqueous acetic acid, cooling the solution, and then adding an aqueous solution of sodium nitrite in one portion. The temperature of the reaction mixture typically rises significantly, and upon cooling, the benzotriazole product crystallizes. ijariie.com

ReactantsReagentsKey Features
o-PhenylenediamineSodium nitrite, Acetic acidClassical method, spontaneous cyclization of mono-diazonium salt. ijariie.com

Regioselective Synthesis via Advanced Cyclization Techniques

While the classical cyclocondensation is effective for unsubstituted or symmetrically substituted benzotriazoles, the synthesis of specifically substituted analogues often requires more advanced and regioselective methods.

One such powerful technique is the [3+2] cycloaddition of azides to benzynes. organic-chemistry.org This approach allows for the rapid and facile construction of a variety of substituted and functionalized benzotriazoles under mild conditions. The benzyne (B1209423) intermediate can be generated in situ from various precursors, and its reaction with an appropriate azide (B81097) leads directly to the benzotriazole ring system.

Palladium-catalyzed reactions have also emerged as a versatile tool for the regioselective synthesis of benzotriazoles. For instance, a 1,7-palladium migration-cyclization-dealkylation sequence has been developed that proceeds in excellent yields and with high regioselectivities. organic-chemistry.org Another palladium-catalyzed method involves the C-H activation of aryl triazene (B1217601) compounds followed by intramolecular amination, which provides 1-aryl-1H-benzotriazoles at moderate temperatures. organic-chemistry.org

Furthermore, the cyclocondensation of 2-(arylamino)aryliminophosphoranes offers a mild, three-step, halogen-free route to 1-aryl-1,2,3-benzotriazoles starting from simple nitroarenes and arylamines. organic-chemistry.org

MethodKey Features
[3+2] CycloadditionReaction of azides with benzynes; mild conditions. organic-chemistry.org
Palladium-Catalyzed CyclizationHigh regioselectivity; various strategies including C-H activation. organic-chemistry.org
Cyclocondensation of IminophosphoranesMild, halogen-free route to 1-aryl derivatives. organic-chemistry.org

Targeted Synthesis of 1H-1,2,3-Benzotriazole-5,6-diol and its Functional Analogues

The synthesis of the specifically substituted this compound leverages the foundational cyclocondensation chemistry, starting from a catechol-derived precursor.

Derivatization from Catechol Precursors and Related Diols

The most direct route to this compound involves the diazotization of 4,5-diaminobenzene-1,2-diol, also known as 4,5-diaminopyrocatechol. This precursor contains the pre-installed diol functionality on the benzene (B151609) ring and the required ortho-diamine for the cyclization to form the triazole ring. The reaction follows the general mechanism of diazotization as described in section 2.1.1, where one of the amino groups is converted to a diazonium salt, which is then attacked by the adjacent amino group to form the fused heterocyclic system.

The synthesis of substituted benzotriazoles, such as those with chloro or methyl groups, has been reported to influence their biological activities. gsconlinepress.com This suggests that the synthesis of derivatives of this compound could lead to compounds with interesting properties.

Introduction and Modification of the 5,6-Diol Moiety

While the primary synthetic strategy involves starting with a di-hydroxylated precursor, the modification of the 5,6-diol moiety in the final benzotriazole product is a key step for creating functional analogues. This typically involves reactions such as alkylation or acylation of the hydroxyl groups.

For instance, the synthesis of 1-alkoxy-1H-benzotriazoles can be achieved through the reaction of 1-hydroxybenzotriazoles with alcohols in the presence of a base. nih.gov Although this describes the formation of an ether linkage at the N1-position, similar principles of O-alkylation can be applied to the 5- and 6-hydroxyl groups of this compound. The reaction of the diol with alkyl halides in the presence of a suitable base would lead to the corresponding 5,6-dialkoxy-1H-benzotriazoles. The regioselectivity of such reactions can be a challenge, potentially yielding a mixture of mono- and di-alkylated products at the 5- and 6-positions, as well as N-alkylation.

Selective Functionalization and Protection Strategies for Diols

The presence of two adjacent hydroxyl groups in this compound presents both opportunities and challenges for selective functionalization. To achieve selective modification of one hydroxyl group over the other, or to prevent their reaction while modifying other parts of the molecule, the use of protecting groups is essential.

For 1,2-diols like the catechol moiety in the target molecule, cyclic acetals and ketals are common protecting groups. organic-chemistry.org For example, reaction with an aldehyde or ketone in the presence of an acid catalyst can form a 1,3-dioxolane (B20135) ring, protecting both hydroxyl groups simultaneously. This protection is stable to a wide range of nucleophiles and bases and can be removed under acidic conditions. organic-chemistry.orgyoutube.com

Selective functionalization of one hydroxyl group in the presence of the other is more challenging but can be achieved by exploiting subtle differences in their reactivity or by using stoichiometric amounts of reagents. Organotin-catalyzed methods have been shown to be effective for the regioselective alkylation of diols and polyols. researchgate.net Furthermore, B(C₆F₅)₃ has been used as a catalyst for the site-selective N1-alkylation of benzotriazoles with diazoalkanes, which could potentially be adapted for selective O-alkylation of the diol. rsc.org

StrategyDescriptionExamples of Reagents
Protection Simultaneous protection of both hydroxyl groups.Aldehydes or ketones (to form cyclic acetals/ketals). organic-chemistry.orgyoutube.com
Selective Alkylation Targeted alkylation of one or both hydroxyl groups.Alkyl halides with a base, organotin catalysts. nih.govresearchgate.net

Oxidative Functionalization Reactions of this compound and its Derivatives

The oxidative functionalization of this compound and its derivatives represents a key strategy for introducing molecular diversity and accessing novel chemical entities. This approach leverages the facile oxidation of the catechol moiety to a highly reactive ortho-quinone intermediate, which can then undergo a variety of subsequent reactions.

Formation and Reactivity of ortho-Benzoquinone Intermediates

The oxidation of catechols, including this compound, to their corresponding ortho-quinones is a fundamental transformation in organic chemistry. nih.gov These ortho-benzoquinones are highly electrophilic and reactive intermediates that play a crucial role in various chemical and biological processes. nih.govresearchgate.net The generation of these species can be achieved through enzymatic or chemical methods. nih.gov

Once formed, the ortho-quinone derived from this compound is susceptible to attack by a wide range of nucleophiles. The high electrophilicity of the quinone system drives these reactions, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. researchgate.net The reactivity of these intermediates is central to their utility in synthetic chemistry, enabling the construction of complex molecular architectures.

The fate of the ortho-quinone is dictated by the reaction conditions and the nature of the nucleophiles present. These reactive intermediates can participate in Michael-type additions, cycloadditions, and other transformations, providing a versatile platform for further functionalization. nih.gov

Regioselective Nucleophilic Additions and Substitutions

A significant aspect of the chemistry of ortho-quinones derived from benzotriazole-diols is the regioselectivity of nucleophilic attack. The substitution pattern on the benzotriazole ring can influence the electronic distribution within the quinone system, thereby directing incoming nucleophiles to specific positions.

Thiols are particularly reactive nucleophiles towards ortho-quinones, often exhibiting a different regioselectivity compared to other nucleophiles. nih.gov They tend to add to the carbon atoms adjacent to the carbonyl groups (1,6-Michael addition) rather than the more distant positions (1,4-Michael addition). nih.gov In contrast, other nucleophiles may favor the 1,4-addition pathway.

The three-component coupling of an aldehyde, 2-hydroxy-1,4-naphthoquinone (B1674593) (a related quinonoid structure), and 3-amino-1,2,4-triazole demonstrates the potential for high regioselectivity in the synthesis of complex heterocyclic systems. nih.govkoreascience.kr This type of reaction highlights how the inherent reactivity of the quinone and the nature of the participating nucleophiles can be harnessed to achieve specific outcomes. The choice of catalyst and reaction conditions can also play a crucial role in controlling the regioselectivity of these transformations. koreascience.kr

Exploration of Modular Synthesis and Click Chemistry for Benzotriazole-Diol Containing Architectures

The construction of complex molecules containing the benzotriazole-diol motif has been greatly advanced by the adoption of modular synthesis strategies and the principles of click chemistry. These approaches offer efficient and versatile methods for assembling molecular building blocks into larger, functional architectures.

Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.org The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. organic-chemistry.orgdovepress.comnih.gov This reaction is exceptionally reliable and biocompatible, making it a powerful tool in medicinal chemistry and materials science. dovepress.comnih.gov

A modular approach to synthesizing N-vinyl benzotriazoles has been developed, showcasing the flexibility of building complex structures from simpler, variable components. nih.gov This strategy circumvents common issues like the formation of N1 and N2 regioisomers that can occur in traditional alkylation reactions of benzotriazoles. nih.gov The uncatalyzed azide-aryne [3+2] cycloaddition provides another efficient route to substituted benzotriazoles. nih.govnih.gov

The application of click chemistry extends to the synthesis of macrocyclic structures, where the efficiency of the CuAAC reaction is particularly advantageous for forming large rings. mdpi.com This methodology allows for the incorporation of polar and functional 1,2,3-triazole units directly into the macrocyclic framework. mdpi.com

Therefore, it is not possible to provide a detailed, scientifically accurate article that strictly adheres to the provided structure and content requirements at this time. The specific data required for the sections on Density Functional Theory (DFT) applications, Frontier Molecular Orbitals (FMO), Electrostatic Molecular Potential (EMP), tautomeric equilibria, and mechanistic insights for this particular compound could not be located.

Further research in specialized chemical databases and academic journals may be required to obtain the necessary information to construct the requested article.

Theoretical and Computational Elucidation of Molecular Structure and Reactivity

Mechanistic Insights into Reaction Pathways and Regioselectivity

Computational Prediction of Product Ratios

Computational chemistry offers powerful tools to predict the outcomes of chemical reactions, including the distribution of products. For derivatives of benzotriazole (B28993), these predictive capabilities are crucial for understanding their reactivity and designing synthetic pathways. While specific studies focusing solely on 1H-1,2,3-benzotriazole-5,6-diol are not extensively detailed in the provided search results, the principles of computational prediction of product ratios can be understood from studies on related benzotriazole derivatives. These studies often employ quantum chemical methods to elucidate reaction mechanisms and predict the relative stabilities of possible products and the transition states leading to them.

The prediction of product ratios is fundamentally based on the principles of chemical kinetics and thermodynamics. Computational models, particularly those using Density Functional Theory (DFT), can calculate the energy profiles of reaction pathways. The transition state theory is a cornerstone of these predictions, positing that the rate of a reaction is proportional to the concentration of the transition state species. By calculating the Gibbs free energy of activation for competing reaction pathways, chemists can predict which products will form more rapidly and thus be kinetically favored. Similarly, by comparing the Gibbs free energies of the final products, the thermodynamically favored products can be identified.

In the context of benzotriazole derivatives, computational studies have been instrumental in understanding their electrophilic nature. For instance, research on 2-N-(4'-X-phenyl)-4,6-dinitrobenzotriazole 1-oxides has utilized DFT calculations with the B3LYP hybrid functional to investigate their reactions with various nucleophiles. researchgate.net These studies calculate electrophilicity indices and correlate them with experimental reaction rates, providing a quantitative measure of reactivity. researchgate.net Such correlations are vital for predicting how changes in substituent groups will affect the product distribution in reactions.

Molecular docking simulations, another computational technique, have been employed to predict the binding of benzotriazole derivatives to biological targets, such as fungal cytochrome P450 lanosterol (B1674476) 14-α demethylase. nih.gov While primarily used in drug design to predict binding affinity, the principles of minimizing energy can be analogous to predicting the most stable product in a reaction involving a specific binding pocket. The docking scores obtained from these simulations can provide insights into the most likely conformation and, by extension, the product of a bioreaction. nih.gov

The following table summarizes the types of computational methods used in the study of benzotriazole derivatives and their application in predicting reaction outcomes.

Computational MethodApplication in Product Ratio PredictionKey Parameters Calculated
Density Functional Theory (DFT)Calculation of reaction energy profiles to determine kinetic and thermodynamic products.Transition state energies, Gibbs free energies of activation, reaction enthalpies.
Molecular DockingPrediction of binding modes and affinities to biological targets.Docking scores, binding energies, intermolecular interactions.
Quantitative Structure-Activity Relationship (QSAR)Correlation of molecular descriptors with reactivity or biological activity.Electrophilicity indices, Hammett constants.

It is important to note that the accuracy of these computational predictions is highly dependent on the level of theory and the basis set used in the calculations. For complex systems, including those involving solvent effects, more sophisticated models are required to achieve reliable predictions of product ratios. The synergy between experimental work and computational predictions is often essential for validating the theoretical models and gaining a comprehensive understanding of the reactivity of compounds like this compound.

Coordination Chemistry of this compound Remains a Developing Field

General research into benzotriazole and its related compounds shows their versatility as ligands in coordination chemistry. For instance, derivatives such as 1H-benzotriazole, 1-acetyl-1,2,3-benzotriazole, and 1H-benzotriazole-5,6-diamine have been successfully used to synthesize a variety of metal complexes. These studies provide a foundational understanding of how the benzotriazole core can coordinate with metal ions. Similarly, ligands like 1H-benzotriazole-5-carboxylic acid have been incorporated into the structure of MOFs.

However, the specific chelating properties endowed by the catechol-like 5,6-diol functional group in this compound have not been specifically documented. Consequently, information regarding the synthesis and structural characterization of its metal complexes and coordination polymers is absent from the reviewed literature. This includes a lack of data on the design and engineering of MOFs that incorporate benzotriazole-diolate units.

Furthermore, there is no available research on the potential catalytic applications of metal complexes derived from this particular ligand. Investigations into the magnetic and optical properties of its coordination compounds also appear to be an unexplored area of research.

Advanced Functional Materials Science: Design Principles and Molecular Mechanisms

Integration into Polymer Systems and Hybrid Nanocomposites: Interfacial Interactions and Functionalization

The presence of hydroxyl groups on the benzene (B151609) ring of 1H-1,2,3-benzotriazole-5,6-diol is expected to significantly enhance its ability to form strong interfacial bonds within polymer matrices. These hydroxyl groups can participate in hydrogen bonding with polar polymers, such as polyamides, polyesters, and polyurethanes, leading to improved dispersion and adhesion of the benzotriazole (B28993) moiety within the composite material.

Furthermore, the diol functionality opens up avenues for covalent integration into polymer chains. This compound can act as a chain extender or a cross-linking agent in the synthesis of various polymers. For instance, it can react with diisocyanates to form polyurethanes or with dicarboxylic acids to form polyesters, incorporating the benzotriazole unit directly into the polymer backbone. This covalent linkage would result in highly durable and stable functional materials.

In the realm of hybrid nanocomposites, the hydroxyl groups of this compound can be used to functionalize the surface of inorganic nanoparticles, such as silica, titania, or alumina. This surface modification would improve the compatibility between the nanoparticles and a polymer matrix, preventing agglomeration and leading to enhanced mechanical and thermal properties of the resulting nanocomposite. The benzotriazole unit, in turn, would impart its characteristic anti-corrosion and UV-stabilizing properties to the material.

Table 5.1.1: Potential Interfacial Interactions of this compound in Polymer Systems

Type of InteractionInteracting Groups on PolymerResulting Effect in Composite
Hydrogen BondingAmide, Ester, Urethane, HydroxylImproved dispersion, adhesion
Covalent BondingIsocyanate, Carboxylic Acid, EpoxidePermanent integration, enhanced durability
Surface AdsorptionMetal oxides (in nanocomposites)Improved nanoparticle-polymer compatibility

Molecular Mechanisms of Adsorption and Surface Interaction

The adsorption and surface interaction of benzotriazole derivatives are central to their application as corrosion inhibitors and in the development of functional coatings.

Elucidation of Anti-Corrosive Mechanisms at the Molecular Level

The anti-corrosive properties of benzotriazoles, particularly for copper and its alloys, are well-documented. researchgate.net The mechanism involves the formation of a protective film on the metal surface. It is proposed that the triazole ring nitrogen atoms coordinate with copper ions, while the benzene ring orients itself parallel to the surface. researchgate.net

For this compound, the presence of two hydroxyl groups on the benzene ring is expected to significantly influence this mechanism. These hydroxyl groups can also coordinate with the metal surface or with metal oxides, potentially leading to a more robust and densely packed protective layer. The formation of a chelate complex involving the triazole nitrogens and the ortho-dihydroxy groups with the metal ions is a plausible mechanism for enhanced corrosion inhibition. This multi-point attachment would create a highly stable, polymeric film that acts as a formidable barrier against corrosive agents.

Table 5.2.1.1: Proposed Anti-Corrosive Film Formation on Copper by Benzotriazole Derivatives

CompoundKey Interacting GroupsNature of Protective Film
1H-BenzotriazoleTriazole nitrogen atomsPolymeric [Cu(I)-BTA] complex researchgate.net
This compound (inferred)Triazole nitrogen atoms, 5,6-diol groupsChelate-stabilized polymeric complex

Principles of Surface Functionalization in Coatings Development

The development of advanced coatings often relies on the principle of surface functionalization to impart specific properties such as corrosion resistance, UV stability, and biocompatibility. fraunhofer.degoogle.com this compound is a prime candidate for such applications due to its multifunctional nature.

The diol functionality allows for the covalent attachment of the molecule to coating resins that possess reactive groups like isocyanates or epoxides. This results in a permanent integration of the benzotriazole moiety into the coating matrix, preventing leaching and ensuring long-term performance.

Furthermore, the hydroxyl groups can be used to pre-treat metal surfaces. By forming a self-assembled monolayer on the substrate, this compound can act as an adhesion promoter, improving the bonding between the metal and the subsequent coating layers. This pre-treatment would also provide an initial layer of corrosion protection. The ability to functionalize surfaces is a key aspect in creating high-performance materials for various applications, including medical implants and electronic components. nih.govmdpi.com

Design Considerations for High-Energy Materials Incorporating Benzotriazole Scaffolds

Benzotriazole scaffolds have been explored for the development of high-energy materials due to their high nitrogen content and thermal stability. luxembourg-bio.com The introduction of energetic functionalities, such as nitro (-NO2) or azido (B1232118) (-N3) groups, onto the benzotriazole ring system can lead to compounds with significant explosive properties.

While this compound itself is not a high-energy material, its structure provides a platform for the synthesis of energetic derivatives. The hydroxyl groups can be nitrated to form nitrate (B79036) esters (-ONO2), which are known to be highly energetic. The design of such molecules would need to carefully consider the balance between energetic performance and sensitivity.

A key consideration in the design of high-energy materials is the oxygen balance of the molecule. The presence of hydroxyl groups in this compound provides a source of oxygen, which can be advantageous. Nitration of these groups would further improve the oxygen balance, potentially leading to a more efficient and powerful energetic material.

Another design principle involves increasing the density of the material, as this often correlates with higher detonation velocity and pressure. The planar structure of the benzotriazole ring and the potential for strong intermolecular hydrogen bonding through the diol and triazole groups could lead to efficient crystal packing and higher density in its energetic derivatives. The study of polycyclic aromatic hydrocarbons (PAHs) and their properties can offer insights into the packing and intermolecular forces that might be expected in such systems. wikipedia.orgyoutube.com

Table 5.3.1: Inferred Properties of Energetic Derivatives of this compound

DerivativeEnergetic Functional GroupsPotential Properties
5,6-Dinitrooxy-1H-1,2,3-benzotriazoleNitrate Esters (-ONO2)High energy content, improved oxygen balance
Nitro- and Azido- derivativesNitro (-NO2), Azido (-N3)High nitrogen content, high thermal stability

Molecular Level Biological Interactions and Structure Activity Relationship Sar Studies

Mechanistic Investigations of Molecular Recognition and Binding

Understanding how 1H-1,2,3-benzotriazole-5,6-diol and its analogs interact with biological macromolecules is fundamental to elucidating their mechanisms of action. These interactions are often characterized by a combination of hydrogen bonding, π-stacking, and hydrophobic interactions, which dictate the binding affinity and specificity of the compound for its biological target.

Research has shown that benzotriazole (B28993) derivatives can bind to a variety of biological macromolecules, including enzymes and receptors. For instance, halogenated benzotriazoles have been identified as ATP-competitive inhibitors of protein kinase CK2 (CK2), a key enzyme implicated in cell proliferation and survival. nih.gov Biophysical methods like Isothermal Titration Calorimetry (ITC) and Microscale Thermophoresis (MST) have been employed to characterize the binding of these compounds to the catalytic subunit of human protein kinase CK2 (hCK2α). nih.gov These studies have revealed the presence of multiple binding sites, including a solvent-protected pocket at the ATP-binding site and a solvent-exposed region at the interface between the alpha and beta subunits. nih.gov

Molecular docking studies have further illuminated the binding modes of benzotriazole derivatives. For example, docking studies with bacterial DNA gyrase have shown favorable interactions, supporting experimental findings of antibacterial activity. researchgate.net The benzotriazole nucleus, with its conjugated benzene (B151609) ring, can participate in stacking interactions, a key feature in its binding to various biological targets. nih.gov

The inhibitory activity of benzotriazole derivatives often stems from their ability to compete with endogenous ligands for binding sites on enzymes or receptors. In the case of protein kinase CK2, halogenated benzotriazoles act as ATP-competitive inhibitors. nih.gov This means they bind to the same site as ATP, preventing the enzyme from carrying out its phosphorylation function, which is crucial for many cellular processes.

The inhibitory mechanism of benzotriazole derivatives is not limited to enzyme inhibition. Some derivatives have been shown to act as tubulin inhibitors, disrupting the formation of microtubules, which are essential for cell division. nih.gov This mechanism is a key strategy in the development of anticancer agents. The fusion of benzotriazole with other heterocyclic systems, such as quinolones, can even modify the drug's mode of action. nih.gov

Structure-Activity Relationship (SAR) Studies for Diol-Substituted Benzotriazoles

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For diol-substituted benzotriazoles, these studies involve systematically modifying the substituents at various positions on the benzotriazole ring and evaluating the impact of these changes on biological activity.

The nature and position of substituents on the benzotriazole ring significantly influence its biological activity. nih.gov For diol-substituted benzotriazoles, modifications at the 5,6-positions are of particular interest. The introduction of electron-withdrawing groups, for example, has been shown to enhance bioactivity in some cases. researchgate.net

The table below summarizes the inhibitory activity of some halogenated benzotriazole derivatives against protein kinase CK2.

Compound NameSubstituentsTargetInhibitory Activity (IC50)
4,5,6,7-Tetrabromo-1H-benzotriazole (TBBt)4,5,6,7-TetrabromoProtein Kinase CK2Potent Inhibitor
5,6-Diiodo-1H-benzotriazole (HIIH)5,6-DiiodoProtein Kinase CK2Comparable to TBBt
4,7-Dibromo-5,6-diiodo-1H-benzotriazole (BIIB)4,7-Dibromo, 5,6-DiiodoProtein Kinase CK2Stronger Inhibitor than TBBt

This table is for illustrative purposes and the IC50 values are relative comparisons based on the provided text.

The insights gained from SAR studies provide a foundation for the rational design of more potent and selective bioactive compounds. nih.gov For diol-substituted benzotriazoles, several design principles have emerged. The benzotriazole scaffold itself is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. nih.gov

One key principle is the use of bioisosteric replacement. nih.gov For example, the benzotriazole ring can be used as a bioisostere for other heterocyclic systems to improve biological activity or physicochemical properties. Another principle involves the strategic placement of substituents to enhance binding affinity and selectivity. The introduction of bulky lipophilic groups or hydrophilic groups at specific positions can significantly alter the compound's interaction with its target. nih.gov

Furthermore, the development of hybrid molecules, where the benzotriazole scaffold is combined with other pharmacophores, has shown promise in creating compounds with novel or enhanced biological activities. researchgate.net These rational design approaches are instrumental in the development of new therapeutic agents and molecular probes for studying biological processes.

Molecular Pathways of Antioxidant Activity

Some benzotriazole derivatives have demonstrated antioxidant activity, which is the ability to neutralize harmful free radicals in the body. nih.govmdpi.combiointerfaceresearch.com The molecular pathways underlying this activity are often related to the compound's ability to donate a hydrogen atom or an electron to a free radical, thereby stabilizing it.

The antioxidant activity of benzotriazoloquinazolines, for example, has been evaluated using assays such as the 1,1-diphenyl-2-picryl hydrazyl (DPPH) radical scavenging assay. nih.gov The results suggest that these compounds can act as redox agents, scavenging free radicals by donating hydrogen atoms. nih.gov The presence of hydroxyl groups, as in this compound, is expected to contribute significantly to its antioxidant potential, as the hydroxyl protons can be readily donated.

Density functional theory (DFT) studies have been used to investigate the mechanisms of antioxidant activity. nih.gov These studies can help to elucidate the relative importance of different functional groups in the molecule for its radical scavenging activity. The potential mechanisms of antioxidant action include hydrogen atom transfer (HAT) and single-electron transfer (SET). mdpi.com In the HAT mechanism, the antioxidant donates a hydrogen atom to the free radical. In the SET mechanism, the antioxidant donates an electron to the free radical. The specific mechanism that predominates depends on the structure of the antioxidant and the nature of the free radical.

Environmental Chemistry and Transformation Pathways at the Molecular Level

Oxidative Degradation Mechanisms of 1H-1,2,3-Benzotriazole-5,6-diol in Aqueous Environments

The oxidative degradation of benzotriazoles, including hydroxylated derivatives like this compound, in aqueous environments is primarily driven by reactions with highly reactive species such as hydroxyl radicals (•OH) and ozone (O₃). These processes are central to both natural attenuation and engineered water treatment technologies.

Advanced oxidation processes (AOPs) are designed to generate these reactive oxygen species to break down persistent organic pollutants. Theoretical calculations and experimental studies on the parent compound, 1H-benzotriazole, have shown that the addition of •OH to the benzene (B151609) ring is a key initial step in its degradation. nih.govresearchgate.net This reaction leads to the formation of hydroxylated intermediates. nih.govresearchgate.net For this compound, the presence of hydroxyl groups on the benzene ring is expected to influence the sites of further oxidative attack.

Ozonation is another effective method for the degradation of benzotriazoles. researchgate.netnih.govacs.org The reaction of ozone with 1H-benzotriazole has been shown to proceed via cleavage of the benzene ring, leading to the formation of smaller, more oxidized products. researchgate.netacs.org It is plausible that this compound would undergo a similar ring-cleavage mechanism, potentially initiated by the electrophilic attack of ozone on the electron-rich aromatic ring, which is further activated by the existing hydroxyl groups. The reaction rates of benzotriazoles with •OH are typically very high, on the order of 10⁹ to 10¹⁰ M⁻¹ s⁻¹. nih.govresearchgate.net The presence of hydroxyl groups on the benzotriazole (B28993) structure can influence these reaction rates.

The degradation kinetics of 1H-benzotriazole have been observed to follow pseudo-first-order kinetics in UV/H₂O₂ and UV/TiO₂ systems. rsc.orgresearchgate.net Radical oxidation is the predominant mechanism in these systems. rsc.orgresearchgate.net The pH of the aqueous environment can also affect the degradation rate. researchgate.netmdpi.com For instance, the degradation of 1H-benzotriazole is influenced by its acid-base equilibrium, with the deprotonated form showing faster oxidation. mdpi.com

Identification and Structural Elucidation of Transformation Products

The identification of transformation products is critical for a complete understanding of the environmental fate of this compound. Studies on the parent compound, 1H-benzotriazole, provide valuable insights into the types of products that may be formed.

During the oxidative degradation of 1H-benzotriazole by •OH radicals, several hydroxylated intermediates are produced. nih.govresearchgate.net These can be further oxidized to form dihydroxy- and dione-derivatives. nih.govresearchgate.net Ultimately, the benzene ring can be cleaved, leading to the formation of aliphatic carboxylic acids such as 1,2,3-triazole-4,5-dicarboxylic acid. nih.govresearchgate.net

Ozonation of 1H-benzotriazole also results in ring cleavage, with a major identified product being 1H-1,2,3-triazole-4,5-dicarbaldehyde. researchgate.netnih.govacs.org The identification of these transformation products often requires sophisticated analytical techniques such as high-performance liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HR-MS/MS). nih.govnih.gov This allows for the determination of empirical formulas and the elucidation of chemical structures through fragmentation patterns. nih.govacs.org

For this compound, it is anticipated that oxidative degradation would lead to a suite of transformation products. Initial hydroxylation is already present, so further oxidation could lead to the formation of quinone-like structures or cleavage of the benzene ring. The resulting products would likely be smaller, more polar molecules.

Table 1: Potential Transformation Products of this compound based on Analogous Compounds

Precursor Compound Degradation Process Potential Transformation Products Analytical Method
1H-Benzotriazole •OH-based AOPs 4-hydroxy-benzotriazole, 7-hydroxy-1H-benzotriazole, 4,7-dihydroxy-1H-benzotriazole, 4,7-dione-1H-benzotriazole, 1,2,3-triazole-4,5-dicarboxylic acid Theoretical Calculation, Experimental Detection nih.govresearchgate.net
1H-Benzotriazole Ozonation 1H-1,2,3-triazole-4,5-dicarbaldehyde Q-TOF MS researchgate.netnih.govacs.org

This table is interactive. Click on the headers to sort the data.

Investigations into Photochemical and Biotransformation Pathways

Beyond oxidative degradation, photochemical and biological transformation pathways can also contribute to the environmental fate of this compound.

Photochemical Transformation:

Direct photolysis of the parent 1H-benzotriazole by UV radiation has been shown to occur, leading to its degradation. mdpi.comnih.gov However, this process does not typically result in complete mineralization but rather the formation of transformation products like aniline (B41778) and phenazine. nih.gov The efficiency of direct photochemical degradation can be influenced by pH. mdpi.comnih.gov

Indirect photolysis, involving photosensitizers or photocatalysts such as titanium dioxide (TiO₂), can also play a significant role. mdpi.comresearchgate.net Photocatalytic degradation of 1H-benzotriazole has been shown to be an effective removal method. mdpi.comresearchgate.net The degradation rate in such systems can also be pH-dependent. mdpi.com Given the presence of chromophoric groups in this compound, it is expected to be susceptible to photochemical degradation, both directly and indirectly.

Biotransformation:

Biotransformation by microorganisms is a key process in the natural attenuation of many organic contaminants. Studies on 1H-benzotriazole have shown that it can be biodegraded, albeit sometimes slowly. nih.gov The primary initial biotransformation step for 1H-benzotriazole is aromatic monohydroxylation, leading to the formation of 4-hydroxy- and 5-hydroxy-1H-benzotriazole. nih.gov These hydroxylated products have been detected in wastewater effluents, indicating their environmental relevance. nih.gov

Given that this compound is already a hydroxylated benzotriazole, its susceptibility to further microbial attack is likely. Microorganisms may be able to utilize it as a carbon or nitrogen source, leading to ring cleavage and further degradation. The specific enzymes and microbial consortia involved in the biotransformation of hydroxylated benzotriazoles are an area of ongoing research.

Table 2: Summary of Transformation Pathways for Benzotriazoles

Transformation Pathway Description Key Reactants/Conditions Potential Products
Oxidative Degradation Reaction with strong oxidants. •OH radicals, Ozone (O₃) Hydroxylated derivatives, ring-cleavage products (e.g., dicarboxylic acids, dicarbaldehydes)
Photochemical Transformation Degradation induced by light. UV radiation, Photocatalysts (e.g., TiO₂) Aniline, Phenazine, further oxidized products

| Biotransformation | Degradation by microorganisms. | Bacteria, Fungi | Hydroxylated metabolites, ring-cleavage products |

This table is interactive. Click on the headers to sort the data.

Advanced Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Techniques for Structural Elucidation of 1H-1,2,3-Benzotriazole-5,6-diol and its Derivatives

Spectroscopic methods are fundamental tools for probing the molecular architecture of benzotriazole (B28993) derivatives. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic compounds in solution. It provides information on the chemical environment of individual atoms, primarily ¹H (proton) and ¹³C (carbon-13).

In the study of benzotriazole derivatives, ¹H NMR spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to one another. For instance, in a study of 6-methyl-1H-benzo[d] mdpi.comnih.govresearchgate.nettriazole, the ¹H NMR spectrum in DMSO-d₆ showed distinct signals for the aromatic protons and the methyl group protons. nih.gov The chemical shifts (δ) and coupling constants (J) provide critical data for assigning the positions of substituents on the benzotriazole ring. nih.gov The presence of tautomers of 1H-benzotriazole can also be studied, as the position of the N-H proton can influence the chemical shifts of the aromatic protons. researchgate.netchemicalbook.com

Table 1: Representative ¹H NMR Data for Benzotriazole Derivatives This table is interactive. Users can sort data by clicking on the column headers.

Compound Solvent Chemical Shift (δ, ppm) and Assignment Reference
6-Methyl-1H-benzo[d] mdpi.comnih.govresearchgate.nettriazole DMSO-d₆ 15.21 (brs, 1H, NH), 7.79 (d, 1H, Ar-H), 7.62 (s, 1H, Ar-H), 7.26 (d, 1H, Ar-H), 2.47 (s, 3H, CH₃) nih.gov
5-Chloro-1H-benzo[d] mdpi.comnih.govresearchgate.nettriazole DMSO-d₆ 15.86 (br s, 1H, NH), 8.01 (s, 1H, Ar-H), 7.95 (d, 1H, Ar-H), 7.44 (d, 1H, Ar-H) nih.gov
1H-Benzotriazole Acetone-d₆ 7.95 (dd, 2H), 7.47 (dd, 2H) chemicalbook.com

Table 2: Representative ¹³C NMR Data for Benzotriazole Derivatives This table is interactive. Users can sort data by clicking on the column headers.

Compound Solvent Chemical Shift (δ, ppm) Reference
6-Methyl-1H-benzo[d] mdpi.comnih.govresearchgate.nettriazole DMSO-d₆ + TFA-d 138.8, 138.1, 135.9, 127.3, 115.4, 113.0, 21.2 nih.gov
5,6-dimethyl-1H-benzotriazole Not Specified Not Specified nih.gov

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.gov

For benzotriazole derivatives, techniques like Electrospray Ionization (ESI) are commonly used to generate ions. nih.gov In a study of various substituted 1H-benzotriazoles, HRMS (ESI/TOF) was used to confirm the elemental composition of the synthesized compounds with high accuracy. nih.gov For example, the calculated m/z for the protonated molecular ion [M+H]⁺ of 6-methyl-1H-benzo[d] mdpi.comnih.govresearchgate.nettriazole was 134.0713, and the found value was 134.0707, confirming the chemical formula C₇H₈N₃. nih.gov

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further aid in structural elucidation by revealing characteristic losses of small neutral molecules, such as N₂ from the triazole ring. massbank.eumassbank.eu

Table 3: High-Resolution Mass Spectrometry Data for Benzotriazole Derivatives This table is interactive. Users can sort data by clicking on the column headers.

Compound Ionization Mode Calculated m/z [M+H]⁺ Found m/z [M+H]⁺ Reference
6-Methyl-1H-benzo[d] mdpi.comnih.govresearchgate.nettriazole ESI/TOF 134.0713 134.0707 nih.gov
5-(Trifluoromethyl)-1H-benzo[d] mdpi.comnih.govresearchgate.nettriazole ESI/TOF 188.0436 188.0439 nih.gov
5-Chloro-1H-benzo[d] mdpi.comnih.govresearchgate.nettriazole ESI/TOF Not Specified Not Specified nih.gov
4,5-Dichloro-1H-benzo[d] mdpi.comnih.govresearchgate.nettriazole ESI/TOF 187.9777 187.9789 nih.gov

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is a valuable tool for identifying the functional groups present in a compound. For benzotriazole derivatives, characteristic IR absorption bands include N-H stretching vibrations (around 3400-3500 cm⁻¹), C=C stretching of the aromatic ring, and C-N stretching vibrations. nih.govchemicalbook.com The IR spectrum of 1H-benzotriazole, for example, shows distinct peaks that can be assigned to these functional groups. chemicalbook.comnist.gov

Ultraviolet-Visible (UV/Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. The absorption maxima (λ_max) are characteristic of the chromophoric system. Benzotriazole and its derivatives exhibit strong UV absorption due to the presence of the aromatic and triazole rings. nih.govnist.gov The UV spectrum of 1H-benzotriazole in the gas phase has been reported, providing data on its electronic transitions. researchgate.net These spectra can be influenced by the solvent and the substitution pattern on the benzene (B151609) ring. researchgate.net

Table 4: Infrared (IR) Spectroscopy Data for Benzotriazole Derivatives This table is interactive. Users can sort data by clicking on the column headers.

Compound Sample Preparation Characteristic Absorption Bands (cm⁻¹) Reference
6-Methyl-1H-benzo[d] mdpi.comnih.govresearchgate.nettriazole KBr 3456, 1440, 795 nih.gov
5-Chloro-1H-benzo[d] mdpi.comnih.govresearchgate.nettriazole KBr 3454, 1392, 800 nih.gov
1H-Benzotriazole Not Specified Not Specified nist.gov
5-Methyl-1H-benzotriazole Not Specified Not Specified chemicalbook.com

Table 5: UV/Vis Spectroscopy Data for Benzotriazole Derivatives This table is interactive. Users can sort data by clicking on the column headers.

Compound Solvent/Phase λ_max (nm) Reference
1H-1,2,3-Triazole Gas Phase ~206 researchgate.net
1H-Benzotriazole Not Specified >290 nih.gov
1-benzyl-1H-benzotriazole Not Specified Not Specified spectrabase.com

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. mdpi.comnih.gov

The crystal structures of several benzotriazole derivatives have been determined, revealing key structural features. mdpi.comnih.govresearchgate.net For instance, the analysis of 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol showed the formation of intermolecular N···H-O hydrogen bonds rather than intramolecular ones. mdpi.com The planarity of the benzotriazole ring system is a common feature, though slight deviations can occur. nih.govresearchgate.net These studies are crucial for understanding the solid-state packing and the nature of non-covalent interactions that govern the crystal lattice. mdpi.comnih.gov

Table 6: Representative X-ray Crystallography Data for a Benzotriazole Derivative This table is interactive. Users can sort data by clicking on the column headers.

Compound Crystal System Space Group Key Structural Features Reference
1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol Monoclinic P2₁/c Intermolecular N···H-O hydrogen bonding mdpi.com
1-(2,3,5,6-Tetramethylbenzyloxy)-1H-benzotriazole Not Specified Not Specified Benzotriazole ring is essentially planar; π–π stacking interactions nih.gov
1-Chloromethyl-1H-1,2,3-benzotriazole Not Specified Not Specified Benzotriazole ring is essentially planar; molecules linked by C—H⋯N hydrogen bonds researchgate.net

Advanced Chromatographic Separation and Detection Methods in Research Studies

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its derivatives from complex matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of benzotriazole derivatives in various samples, including environmental and industrial matrices. researchgate.netshimadzu.comresearchgate.net The method's versatility allows for the separation of polar compounds that are not amenable to gas chromatography. scispace.com

In a typical reverse-phase HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netsielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Detection is commonly achieved using a Diode Array Detector (DAD) or a UV detector, which monitors the absorbance at a specific wavelength. researchgate.net

Method development for the analysis of 5-methyl-1H-benzotriazole (5-MBTA) in aqueous environments has demonstrated the utility of HPLC with DAD for quantification. researchgate.netresearchgate.net The method can be optimized by adjusting the mobile phase composition, flow rate, and column temperature to achieve the desired separation and sensitivity. sielc.com For applications requiring higher sensitivity and selectivity, HPLC can be coupled with mass spectrometry (LC-MS), which combines the separation power of HPLC with the detection capabilities of MS. massbank.eumassbank.euscispace.com

Table 7: Typical HPLC Method Parameters for Benzotriazole Analysis This table is interactive. Users can sort data by clicking on the column headers.

Analyte(s) Column Mobile Phase Detection Reference
1,2,3-Benzotriazole Newcrom R1 Acetonitrile, Water, Phosphoric Acid Not Specified sielc.com
5-Methyl-1H-benzotriazole C18 reversed-phase Not Specified Diode Array Detector (DAD) researchgate.netresearchgate.net
1,2,3-Benzotriazole Not Specified Water-ethanol (6:4 v/v) mixture Not Specified shimadzu.com
1H-benzotriazoles and benzothiazoles Not Specified Not Specified LTQ FT Orbitrap Mass Spectrometry scispace.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful tool for the analysis of benzotriazole derivatives. However, the direct analysis of polar and non-volatile compounds like this compound by GC-MS is challenging. Its high polarity, due to the hydroxyl and triazole groups, results in poor chromatographic peak shape and low volatility. To overcome these limitations, a derivatization step is essential to convert the analyte into a more volatile and less polar form suitable for GC analysis.

Derivatization Strategies: Common derivatization techniques for benzotriazoles involve converting the active hydrogen on the triazole ring and the hydrogens of the hydroxyl groups into less polar functional groups. Acetylation, using reagents like acetic anhydride, is a frequently employed method. This process replaces the active protons with acetyl groups, thereby increasing the compound's volatility. Another approach is methylation, which can also reduce polarity.

For this compound, a derivatization reaction, for instance with acetic anhydride, would yield 5,6-diacetoxy-1-acetyl-1H-1,2,3-benzotriazole. This derivative would be significantly more amenable to GC-MS analysis.

Analytical Workflow and Findings: A typical GC-MS method for the analysis of derivatized benzotriazoles involves injection into a GC system equipped with a capillary column, often with a stationary phase like 5%-phenyl-methylpolysiloxane. The mass spectrometer, operating in electron ionization (EI) mode, detects the fragmented ions, providing both qualitative and quantitative information. The resulting mass spectrum is a chemical fingerprint that allows for the unambiguous identification of the compound.

Research on related benzotriazoles has demonstrated the efficacy of this approach. For example, methods have been developed for the simultaneous determination of various benzotriazoles in environmental water samples, achieving low limits of quantification (in the ng/mL range) after a concurrent acetylation and dispersive liquid-liquid microextraction (DLLME) process. Such studies report good linearity and reproducibility, highlighting the robustness of GC-MS for quantifying trace levels of these compounds.

Table 1: Hypothetical GC-MS Parameters for Derivatized this compound Analysis

ParameterValue/Condition
Derivatization Reagent Acetic Anhydride
GC Column 5%-Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm x 0.25 µm)
Injection Mode Splitless
Carrier Gas Helium
Oven Program Initial temp. 70°C, ramp to 300°C
MS Ionization Mode Electron Ionization (EI) at 70 eV
Detection Mode Selected Ion Monitoring (SIM) or Full Scan

Electrochemical Characterization Techniques for Redox Properties

The electrochemical behavior of this compound is of significant interest, as the diol (hydroquinone-like) moiety introduces pronounced redox activity. Techniques like cyclic voltammetry (CV) are invaluable for probing the oxidation and reduction processes of this molecule. The benzotriazole ring itself can participate in electron-transfer processes, and its combination with the redox-active hydroquinone (B1673460) system makes for complex and interesting electrochemical properties.

Investigating Redox Behavior: Cyclic voltammetry experiments would involve scanning the potential of a working electrode in a solution containing this compound and a supporting electrolyte. The resulting voltammogram would reveal the potentials at which the compound is oxidized and reduced. The oxidation of the 5,6-diol moiety to the corresponding quinone would be the primary electrochemical process observed.

The characteristics of the voltammetric peaks—such as peak potential, peak current, and the separation between anodic and cathodic peaks—provide detailed information about the thermodynamics and kinetics of the electron-transfer reactions. This data can be used to determine the formal redox potential, the number of electrons transferred, and the stability of the resulting oxidized species. The electrochemical behavior is expected to be pH-dependent due to the involvement of protons in the oxidation-reduction of the hydroquinone system.

While specific studies on this compound are not widely available, the well-documented electrochemistry of other hydroquinone and catechol derivatives provides a strong basis for predicting its behavior. The benzotriazole group may influence the redox potential and the kinetics of the electron transfer through its electronic effects.

Advanced Microscopy for Surface Adsorption and Material Characterization

Advanced microscopy techniques are essential for visualizing the interaction of this compound with material surfaces and for characterizing the morphology of materials that incorporate this compound. These methods provide high-resolution spatial information that complements the chemical information obtained from spectroscopic and electrochemical techniques.

Surface Adsorption Studies: Benzotriazoles are renowned for their ability to form protective films on metal surfaces, particularly copper, to inhibit corrosion. It is hypothesized that this compound would also exhibit strong adsorption characteristics, likely forming a self-assembled monolayer. Advanced techniques such as Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) would be employed to study the structure and ordering of this adsorbed layer on a molecular or near-molecular level.

AFM could be used to map the topography of a surface before and after exposure to a solution of the compound, revealing the formation of a film and providing data on its thickness, uniformity, and roughness. STM, which requires a conductive substrate, could offer even higher resolution images of the adsorbed molecules, potentially resolving their orientation and packing on the surface. Studies on the parent 1H-benzotriazole have shown that it forms well-ordered layers on copper, and similar behavior would be anticipated for the diol derivative.

Material Characterization: When this compound is incorporated into a polymer matrix or other composite material, Scanning Electron Microscopy (SEM) is a critical tool for characterizing the material's morphology. SEM provides high-magnification images of the material's surface, revealing information about phase distribution, domain sizes, and surface texture. When coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental analysis, confirming the distribution of the nitrogen-rich benzotriazole derivative within the bulk material.

Table 2: Advanced Microscopy Techniques for the Study of this compound

TechniqueApplicationInformation Gained
Atomic Force Microscopy (AFM) Characterization of adsorbed films on surfaces.Film thickness, surface coverage, roughness, domain structure.
Scanning Tunneling Microscopy (STM) High-resolution imaging of adsorbed molecules on conductive substrates.Molecular arrangement, packing, and orientation.
Scanning Electron Microscopy (SEM) Morphological analysis of composite materials containing the compound.Surface topography, phase separation, particle size and distribution.

Q & A

Q. What are the recommended methods for synthesizing 1H-1,2,3-benzotriazole-5,6-diol in high purity?

Copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides is a robust method for synthesizing triazole derivatives. This approach, optimized for solid-phase peptide synthesis, achieves >95% conversion and purity by leveraging regiospecific reactions and polar supports . For purification, recrystallization (e.g., ethanol) and silica gel chromatography are effective, as demonstrated in benzoxadiazole synthesis protocols .

Q. How can X-ray crystallography be applied to determine the crystal structure of this compound derivatives?

The SHELX system (e.g., SHELXL) is widely used for small-molecule refinement. Key steps include:

  • Collecting high-resolution intensity data.
  • Solving phase problems via direct methods (SHELXS/SHELXD).
  • Refining bond lengths and angles (e.g., C–O bonds at 1.22–1.24 Å, C–N bonds at 1.34–1.36 Å) using iterative least-squares methods .

Q. What safety precautions should be observed when handling this compound in laboratory settings?

  • Use PPE (gloves, goggles, lab coat).
  • Avoid inhalation/ingestion; work in a fume hood.
  • Store in a cool, dry place away from oxidizers.
  • Follow spill protocols: absorb with inert material, dispose as hazardous waste .

Advanced Research Questions

Q. How can density functional theory (DFT) be utilized to predict the electronic properties of this compound, and what are the limitations of current functionals?

Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties (e.g., atomization energies ±2.4 kcal/mol). However, gradient-only functionals may fail to model charge-transfer excitations. Validate predictions against experimental UV-Vis spectra (e.g., λmax shifts due to hydroxyl substituents) .

Q. What experimental strategies resolve contradictions between observed and calculated NMR chemical shifts for this compound derivatives?

  • Step 1: Re-examine basis set choice (e.g., 6-311++G** vs. def2-TZVP).
  • Step 2: Account for solvent effects (PCM model) and hydrogen bonding.
  • Step 3: Cross-validate with alternative methods (MP2 or CCSD(T)) for critical nuclei .

Q. How can researchers design experiments to investigate the neurotoxic potential of this compound derivatives in dopamine oxidation pathways?

  • In vitro assays: Monitor HOCl-induced dopamine oxidation via UV-Vis (200–350 nm) to detect intermediates like 1-chloroindoline-5,6-diol .
  • Cell models: Use SH-SY5Y neuronal cells to assess mitochondrial dysfunction (JC-1 staining) and ROS production (DCFDA assay) .

Q. What methodologies optimize the stability of this compound in aqueous solutions for pharmacological studies?

  • pH control: Stabilize the diol form using buffers (pH 6–7).
  • Antioxidants: Add ascorbic acid (1–5 mM) to prevent quinone formation.
  • Spectroscopic monitoring: Track degradation kinetics via HPLC-MS .

Methodological Notes

  • Synthesis: Prioritize copper(I) catalysts for regioselectivity .
  • Computational modeling: Combine DFT with molecular dynamics to simulate solvation effects .
  • Safety: Adopt protocols from benzothiadiazole handling guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.